
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is a compound that features a cyclobutene ring substituted with a hydroxy group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone typically involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with (S)-pyrrolidin-2-ylmethanol in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for 48 hours. The product is then purified using silica-gel column chromatography with a methanol-dichloromethane gradient solvent system, yielding the target compound as a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol derivatives.
Scientific Research Applications
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-bis[2-(hydroxymethyl)-pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione: Similar structure but with additional hydroxymethyl groups.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidinyl group but with a benzonitrile core.
Uniqueness
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is unique due to its combination of a cyclobutene ring with both a hydroxy and a pyrrolidinyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-hydroxy-3-pyrrolidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c10-7-5-6(8(7)11)9-3-1-2-4-9/h5,8,11H,1-4H2 |
InChI Key |
JBBOWEYIEYVJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


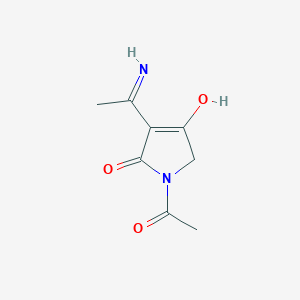
![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
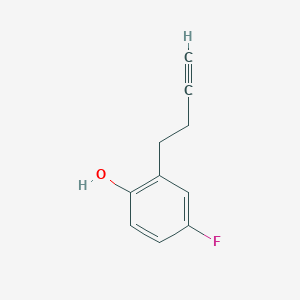
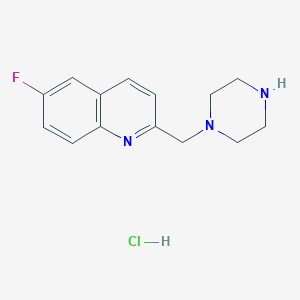
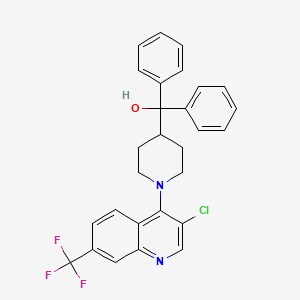
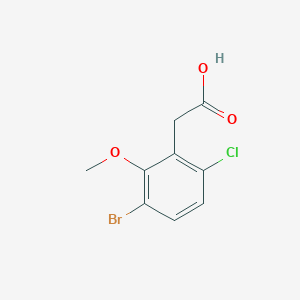
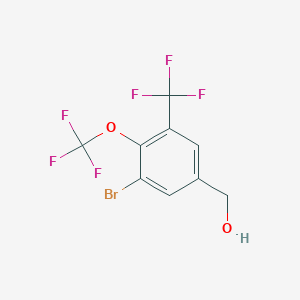


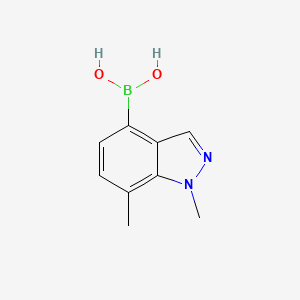

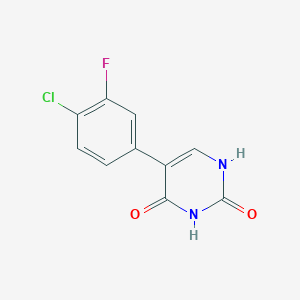

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
